methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Medicinal chemistry Drug design Permeability optimization

Triazole medicinal chemistry requires multifunctional building blocks with proven synthetic utility. This compound provides a C5-bromine handle for Pd-catalyzed Suzuki coupling and a C3-methyl ester for hydrazide/amide diversification. • Consensus Log P 0.85, TPSA 57.01 Ų, full Lipinski compliance-ideal fragment for oral drug-like libraries. • Vendor batch-specific COA (NMR, HPLC) ensures reproducible cross-coupling yields. • Store at -20 °C sealed/dry; shipped under cold chain to maintain ester integrity.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 1358573-94-0
Cat. No. B1431589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
CAS1358573-94-0
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)C(=O)OC)Br
InChIInChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3
InChIKeyQAELOVNAGOMSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 1358573-94-0): Product Identity and Core Specifications


Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 1358573-94-0) is a heterocyclic building block of the 1,2,4-triazole class with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of 220.02 g/mol . It features a unique trisubstitution pattern on the triazole ring: an N1-methyl group, a C5-bromine atom, and a C3-methyl ester. Vendor-reported purity specifications range from 95% to 98%+, with the compound supplied as a solid and requiring storage at -20°C under sealed, dry conditions . Its computed consensus Log P (0.85), topological polar surface area (57.01 Ų), and full Lipinski compliance position it favorably within oral drug-like chemical space for fragment-based and lead-optimization programs . The compound is sold under MDL number MFCD26130618 and PubChem CID 74890616 .

Why Methyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate Cannot Be Simply Replaced by Closest Analogs


Substituting this compound with the des-bromo analog methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 57031-66-0) removes the C5-bromine leaving group essential for Pd-catalyzed cross-coupling chemistry, fundamentally altering the building block's synthetic versatility . Replacing it with the N-H analog methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 704911-47-7) introduces a hydrogen bond donor (N-H) that changes permeability and solubility profiles—the N1-methyl analog is predicted to have higher gastrointestinal absorption and altered lipophilicity . Using the free acid 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3) instead of the methyl ester eliminates the ester handle for selective hydrolysis and amidation chemistry. The 3-unsubstituted analog 5-bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4, MW 161.99) lacks the carboxylate ester entirely, removing a key functional group for further diversification [1]. Each substitution rationale below is supported by quantitative or computed property evidence.

Methyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate: Quantitative Differentiation Evidence Guide


N1-Methylation Eliminates the H-Bond Donor: Physicochemical Advantages Over the N-H Analog

Compared to the N-H analog methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 704911-47-7, MW 206.00), the N1-methylated target compound has zero hydrogen bond donors (HBD = 0) versus one HBD in the N-H form. This structural difference is predicted to enhance passive membrane permeability: the target compound is classified as 'High' for gastrointestinal absorption in the BOILED-Egg model, while the N-H analog would be expected to have reduced permeability due to the additional HBD . The target compound also shows a consensus Log P of approximately 0.85 (range 0.36–1.79 across five methods) and a topological polar surface area of 57.01 Ų, both within favorable ranges for CNS-sparing oral bioavailability . It is predicted not to be a blood-brain barrier permeant, not a P-glycoprotein substrate, and not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Medicinal chemistry Drug design Permeability optimization

Bromine at C5 Enables Cross-Coupling Chemistry Absent in the Des-Bromo Analog

The C5-bromine atom on the target compound provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is completely absent in the des-bromo analog methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 57031-66-0, MW 141.13). The des-bromo analog, which is stored at room temperature with 98% purity , lacks the heavy halogen necessary for these key C-C and C-N bond-forming reactions. The bromine atom also imparts a significantly higher molecular weight (220.02 vs. 141.13; Δ = +78.89 Da), higher molar refractivity (40.26 vs. ~33 estimated), and different electronic properties due to the electron-withdrawing inductive effect of bromine, which modulates the reactivity of the triazole ring . Additionally, the bromine atom can serve as an anomalous scatterer for X-ray crystallographic phasing, a feature not available with the des-bromo analog.

Organic synthesis Cross-coupling Fragment elaboration

Methyl Ester vs. Free Carboxylic Acid: Tractable Protecting Group Strategy and Solubility Differences

The target compound bears a methyl ester at C3, whereas the corresponding free acid 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3, MW 205.99) bears a carboxylic acid group . The methyl ester serves as a latent carboxylic acid, enabling selective protection/deprotection strategies. The target compound has a computed aqueous solubility of 1.48 mg/mL (0.00675 mol/L, classified as 'Soluble' on the Log S scale), which is substantially higher than what would be expected for the free acid in its unionized form under low-pH conditions . The ester form also eliminates the potential for salt formation and zwitterionic behavior that can complicate purification and characterization of the free acid. Furthermore, the ester can be converted to the corresponding hydrazide (a key intermediate for acyl hydrazone library synthesis) via reaction with hydrazine, while the free acid would require an additional activation step (e.g., CDI or EDC/HOBt) for the same transformation .

Prodrug design Synthetic intermediate Functional group interconversion

Purity Specification Window: 95–98%+ with Batch-Specific COA Documentation

Multiple reputable vendors report purity specifications for this compound. Sigma-Aldrich (sourced via Ambeed) lists 97% purity with Certificates of Analysis (COA) available for download . Bidepharm specifies standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical data . MolCore reports purity NLT 98% under ISO certification . CymitQuimica (Fluorochem and Biosynth sources) reports minimum 95% purity, supplied as a light yellow crystalline solid . Hit2Lead (ChemBridge) lists 95% purity for high-throughput screening applications . While the compound lacks direct biological activity data, its utility as a building block is evidenced by its inclusion in screening library collections from established vendors (ChemBridge, Bidepharm, Ambeed). The availability of batch-specific analytical data reduces procurement risk for laboratories requiring documented purity for reproducible synthesis.

Quality control Procurement specification Analytical chemistry

1,2,4-Triazole-3-carboxylate Scaffold Validated in URAT1 Inhibitor Drug Discovery

The 1,2,4-triazole-3-carboxylate scaffold has been validated as a productive chemotype in drug discovery for uric acid transporter 1 (URAT1) inhibition. A series of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres were designed, synthesized, and evaluated as URAT1 inhibitors for hyperuricemia and gout treatment, with 3D-QSAR models established to guide further optimization [1]. While the specific compound methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate was not the final bioactive molecule in this study, its core scaffold (triazole-3-carboxylate with a substituent at the 5-position) directly matches the pharmacophoric template. The broader class of 1,2,4-triazole-3-carboxylates has also been explored as selective COX-2 inhibitors with anti-inflammatory activity [2], and as intermediates for pyrazolotriazine synthesis with reported anti-asthmatic, anti-cancer, and anti-thrombotic properties [3]. The presence of the 5-bromo substituent on the target compound positions it as a versatile late-stage diversification precursor for these validated therapeutic scaffolds.

URAT1 inhibition Hyperuricemia Gout therapeutics

Recommended Application Scenarios for Methyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery: Elaboration via Suzuki-Miyaura Cross-Coupling at C5-Br

The C5-bromine atom provides a definitive synthetic handle for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids or boronate esters. Combined with the drug-like physicochemical profile (consensus Log P = 0.85, HBD = 0, TPSA = 57.01 Ų, high predicted GI absorption, no CYP inhibition flags) , this compound serves as an ideal core fragment for generating focused libraries targeting URAT1, COX-2, or kinase programs. After coupling, the methyl ester can be hydrolyzed to the free acid for target engagement or further elaborated to amides and hydrazides. Procurement from vendors providing batch-specific COA (NMR, HPLC, GC) ensures reproducible Suzuki coupling yields across library production cycles .

Hydrazide Library Synthesis for Acyl Hydrazone-Based Screening Collections

The methyl ester at C3 can be directly converted to the corresponding hydrazide (1,2,4-triazole-3-carbohydrazide derivative) by reaction with hydrazine hydrate in methanol or ethanol under reflux, a transformation documented for the parent scaffold methyl 1H-1,2,4-triazole-3-carboxylate . The resulting hydrazide intermediate can then be condensed with diverse aldehydes to generate acyl hydrazone libraries for antimicrobial or anticancer screening. The cold-chain storage requirement (-20°C, sealed, dry) must be factored into inventory and handling protocols to maintain ester integrity prior to hydrazide formation.

URAT1 Inhibitor Lead Optimization: Late-Stage Diversification of a Validated Scaffold

The 1,2,4-triazole-3-carboxylate scaffold has been validated in URAT1 inhibitor drug discovery programs, with optimized compounds achieving IC₅₀ values as low as 32 nM . The target compound, bearing both the triazole-3-carboxylate core and a C5-bromo diversification handle, is positioned as a key intermediate for synthesizing novel URAT1 inhibitor candidates. The N1-methyl group eliminates an H-bond donor and is predicted to improve oral absorption relative to N-H analogs . The bromine atom at C5 enables introduction of diverse aryl or heteroaryl groups via cross-coupling to explore the URAT1 binding pocket, while the methyl ester can be retained or hydrolyzed to the carboxylic acid bioisostere required for URAT1 interaction.

Agrochemical Intermediate: Triazole Fungicide/Herbicide Building Block

1,2,4-Triazole derivatives are a well-established class in agrochemical discovery, with numerous commercial triazole fungicides (e.g., epoxiconazole, tebuconazole) and herbicidal triazole compounds in the patent literature . The target compound's unique trisubstitution pattern (N1-methyl, C5-Br, C3-COOMe) provides three distinct functionalization vectors for generating novel agrochemical leads. The methyl ester can be transformed to amides or thioesters, while the bromine atom enables cross-coupling to introduce aromatic substituents common in agrochemical triazoles. The compound's moderate lipophilicity (Log P ~0.85) falls within a range suitable for both foliar and soil application profiles after further derivatization .

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